4-(4-Ethoxyphenoxy)benzyl chloride

Description

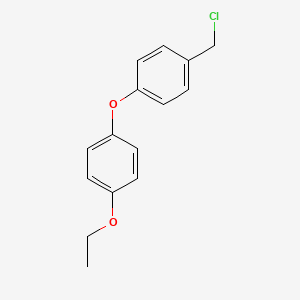

4-(4-Ethoxyphenoxy)benzyl chloride is an aromatic organochlorine compound featuring a benzyl chloride core substituted with a 4-ethoxyphenoxy group. This structural motif combines reactivity at the benzylic chloride position with the steric and electronic effects of the ethoxyphenoxy substituent.

Properties

Molecular Formula |

C15H15ClO2 |

|---|---|

Molecular Weight |

262.73 g/mol |

IUPAC Name |

1-(chloromethyl)-4-(4-ethoxyphenoxy)benzene |

InChI |

InChI=1S/C15H15ClO2/c1-2-17-13-7-9-15(10-8-13)18-14-5-3-12(11-16)4-6-14/h3-10H,2,11H2,1H3 |

InChI Key |

POYLDOYOMVDCPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Ethoxyphenoxy)benzyl chloride with structurally related benzyl chlorides and benzoyl chlorides, focusing on molecular properties, reactivity, and applications:

Key Comparative Insights:

Reactivity: Benzyl chloride (CAS 100-44-7) is highly reactive due to its simple structure, undergoing hydrolysis to benzyl alcohol and participating in Grignard reactions . In contrast, this compound likely exhibits reduced reactivity at the benzylic position due to steric hindrance from the bulky ethoxyphenoxy group. 4-(Trifluoromethoxy)benzyl chloride (CAS 65796-00-1) has enhanced electron-withdrawing effects from the trifluoromethoxy group, making it more electrophilic than ethoxyphenoxy analogs .

Toxicity: All benzyl chlorides are corrosive and require stringent safety measures (e.g., PPE, ventilation). Benzyl chloride itself is classified as a suspected human carcinogen (ACGIH A2) , while substituted derivatives like 4-(benzyloxy)benzyl chloride may have lower volatility but similar toxicity profiles .

Applications: Benzyl chloride dominates industrial use (plastics, pharmaceuticals) due to cost-effectiveness . this compound and its analogs are niche intermediates, often used in synthesizing complex molecules (e.g., kinase inhibitors or herbicides) where tailored substituents are critical .

Research Findings and Challenges

- Synthesis : Substituted benzyl chlorides are typically synthesized via Friedel-Crafts alkylation or chloromethylation, but yields can be low due to competing side reactions .

- Stability : Electron-donating groups (e.g., ethoxy) may slow hydrolysis compared to unsubstituted benzyl chloride, as seen in 4-(benzyloxy)benzyl chloride .

- Regulatory Hurdles: Benzyl chloride derivatives face strict regulations (e.g., California Prop 65) due to carcinogenicity risks, complicating their use in consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.